1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzhydryl group, a pyrazole ring, and a urea moiety, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, suggesting a broad spectrum of potential effects .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting a broad spectrum of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where a benzhydryl halide reacts with the pyrazole derivative.
Urea Formation: The final step involves the reaction of the benzhydryl-pyrazole intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyrazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea: Similar structure but with a pyridine ring instead of a pyrazole ring.
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)imidazole: Contains an imidazole ring instead of a urea moiety.
Uniqueness
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)14-13-22-21(26)23-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCKHUYHDZXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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